
3-ブチニルトリフラート
概要
説明
3-Butynyl triflate, also known as 3-butynyl trifluoromethanesulfonate, is an organic compound with the molecular formula C₄H₅OSO₂CF₃. It is a triflate ester derived from 3-butyn-1-ol and trifluoromethanesulfonic acid. Triflates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis.
科学的研究の応用
3-Butynyl triflate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
作用機序
Target of Action
The primary target of 3-Butynyl triflate is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
3-Butynyl triflate interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Butynyl triflate is the Suzuki–Miyaura coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound has a boiling point of 55 °c (press: 2 torr) and a density of 1458±006 g/cm3 (Predicted) . These properties may impact the bioavailability of 3-Butynyl triflate, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Butynyl triflate’s action are primarily seen in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
生化学分析
Molecular Mechanism
As a triflate, it could potentially participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Triflates are known to be thermally very stable , suggesting that 3-Butynyl triflate may also exhibit stability over time. Information on its degradation and long-term effects on cellular function would need to be obtained through in vitro or in vivo studies.
準備方法
Synthetic Routes and Reaction Conditions: 3-Butynyl triflate can be synthesized through the reaction of 3-butyn-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield. The general reaction scheme is as follows:
C4H5OH+CF3SO2O2→C4H5OSO2CF3+H2O
Industrial Production Methods: While specific industrial production methods for 3-butynyl triflate are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.
化学反応の分析
Types of Reactions: 3-Butynyl triflate undergoes various types of reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the triflate, it readily participates in nucleophilic substitution reactions.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with organoboron compounds to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted butynes, depending on the nucleophile used.
Cross-Coupling Reactions: The major products are biaryl or alkyne derivatives, depending on the coupling partner.
類似化合物との比較
3-Butynyl Bromide: Similar in structure but with a bromide leaving group instead of a triflate.
3-Butynyl Chloride: Similar in structure but with a chloride leaving group instead of a triflate.
3-Butynyl Iodide: Similar in structure but with an iodide leaving group instead of a triflate.
Uniqueness: 3-Butynyl triflate is unique due to the triflate group’s superior leaving ability compared to halides. This makes it more reactive in nucleophilic substitution and cross-coupling reactions, providing higher yields and cleaner reactions.
特性
IUPAC Name |
but-3-ynyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIATXXUXJZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2584771.png)
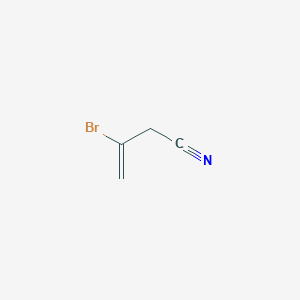

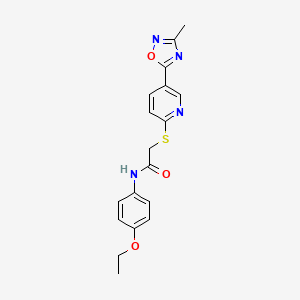
amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)
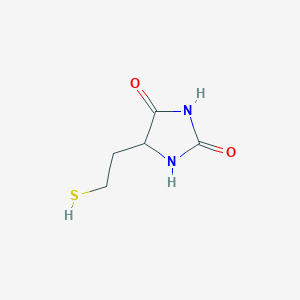
![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2584784.png)


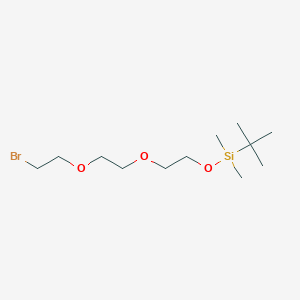
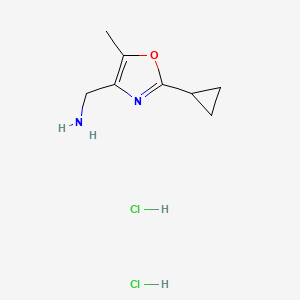
![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)
![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)
